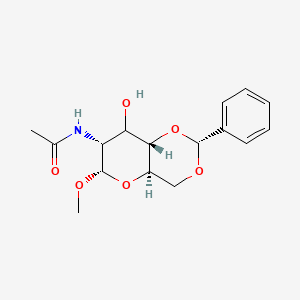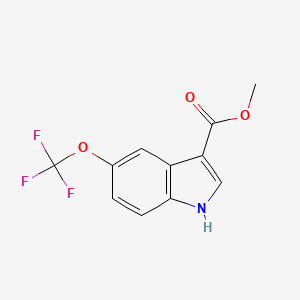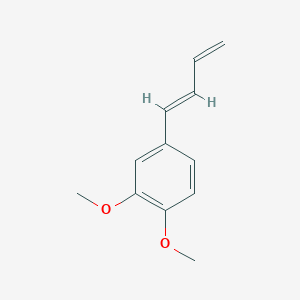
(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.
Industrial Production Methods
While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.
科学的研究の応用
(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .
類似化合物との比較
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:
(Z)-1-(3,4-Dimethoxyphenyl)butadiene: The Z-isomer of the compound, which may exhibit different chemical and biological properties due to its distinct stereochemistry.
1,4-Dimethoxybenzene: A related compound with a simpler structure, lacking the butadiene moiety.
3,4-Dimethoxytoluene: Another related compound with a methyl group instead of the butadiene moiety.
The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |
InChIキー |
JFHQUUYHTBVHHK-AATRIKPKSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C=C)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


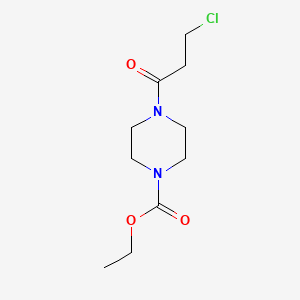
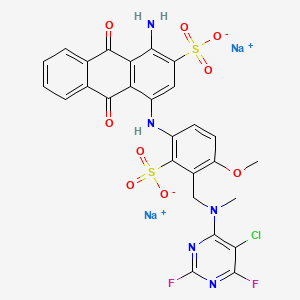


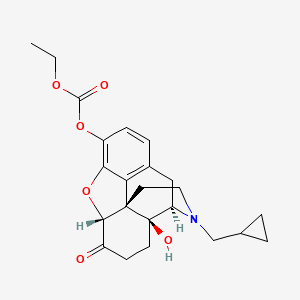
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
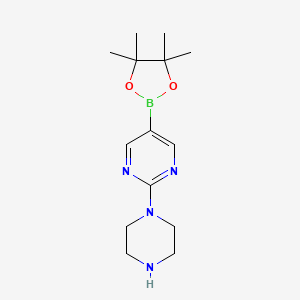
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
